(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine
Description
(3R)-3-Methyl-4-(prop-2-yn-1-yl)morpholine (CAS: 1841111-62-3) is a chiral morpholine derivative with a molecular formula of C₈H₁₃NO and a molecular weight of 139.20 g/mol . Its structure features a morpholine ring substituted with a methyl group at the 3R position and a propargyl (prop-2-yn-1-yl) group at the 4-position. Morpholine derivatives are widely utilized in medicinal chemistry due to their versatility as bioisosteres for piperazines and their ability to modulate physicochemical properties such as solubility and metabolic stability.
Properties
IUPAC Name |
(3R)-3-methyl-4-prop-2-ynylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-4-9-5-6-10-7-8(9)2/h1,8H,4-7H2,2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGFOSFOXACEJI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-methylmorpholine and propargyl bromide.
Alkylation Reaction: The key step involves the alkylation of ®-3-methylmorpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine may involve:
Large-Scale Alkylation: The alkylation reaction is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Automated Purification: Industrial purification methods such as automated column chromatography or crystallization are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as epoxides or ketones.
Reduction Products: Reduced derivatives such as alkenes or alkanes.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine depends on its specific application:
Pharmaceuticals: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it coordinates with metal centers, influencing the electronic and steric properties of the catalyst and thereby affecting the reaction pathway.
Comparison with Similar Compounds
4-(Prop-2-yn-1-yl)morpholine
- Structure : Lacks the 3R-methyl group present in the target compound.
- Synthetic Role: Frequently employed in Sonogashira coupling reactions, as demonstrated in the synthesis of 5-bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine .
- Lower molecular weight (125.18 g/mol vs. 139.20 g/mol) and altered lipophilicity due to the missing methyl group.
- Applications : Primarily used as a building block in heterocyclic synthesis .
(3R)-3-Methylmorpholine Derivatives
- Example: (3R)-3-Methyl-4-(3-hydroxyphenyl)piperazine (from opioid receptor antagonist studies ). Structure: Piperazine core instead of morpholine, with a 3-hydroxyphenyl substituent. Activity: Exhibits nanomolar potency at μ, δ, and κ opioid receptors as a pure antagonist .
- Key Differences :
- Replacement of morpholine’s oxygen with a nitrogen in piperazine alters hydrogen-bonding capacity and basicity.
- The 3R-methyl group in both compounds suggests stereochemical preferences in receptor binding, though morpholine derivatives may target distinct biological pathways due to differences in ring electronics.
Morpholine-Containing Pharmaceuticals
- Example : 2-[(3R)-3-Methylmorpholin-4-yl]-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine (Patent: EP 4374877 A2 ).
- Structure : Integrates the (3R)-3-methylmorpholin-4-yl group into a polycyclic framework.
- Role : The morpholine subunit likely enhances solubility or serves as a pharmacophore in kinase inhibitors.
- Key Differences :
- The propargyl group in (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine offers orthogonal reactivity for further functionalization, unlike the fused heterocycles in this example.
Morpholine Peptidomimetics
- Study Context: Diversity-oriented synthesis (DOS) of sp³-rich morpholine peptidomimetics . Findings: Quaternary stereocenters (e.g., 3R-methyl) significantly expand accessible chemical space and improve metabolic stability. Comparison: The propargyl group in (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine may introduce unique conformational constraints compared to amino acid- or carbohydrate-derived morpholines.
Biological Activity
(3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine is a morpholine derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of compounds targeting neurological disorders and other therapeutic areas. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine typically involves the alkylation of 3-methylmorpholine with propargyl bromide in the presence of a base such as potassium carbonate. The process is usually conducted in an aprotic solvent like dimethylformamide at elevated temperatures. The purification of the resulting compound is achieved through standard techniques such as column chromatography.
Key Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can form oxides or other oxidized derivatives. |
| Reduction | Converts the alkyne group to an alkene or alkane. |
| Substitution | Undergoes nucleophilic substitution at the alkyne group. |
The biological activity of (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine is influenced by its interaction with specific molecular targets:
- Pharmaceutical Applications : In medicinal chemistry, this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it has been identified as a building block for synthesizing compounds that target neurological disorders.
- Catalysis : As a ligand, it coordinates with metal centers, enhancing the efficiency and selectivity of various catalytic reactions.
Neuropharmacology
Recent studies have highlighted the potential neuropharmacological applications of (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine. For instance, it has been utilized in the development of compounds aimed at treating conditions such as Alzheimer's disease by targeting specific neurotransmitter systems.
Anticancer Activity
In a related study, derivatives of morpholine compounds were evaluated for their anticancer properties. The presence of the propynyl group in (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine was found to enhance binding affinity to cancer-related targets, suggesting its potential role in developing new anticancer therapies .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of morpholine derivatives, including (3R)-3-methyl-4-(prop-2-yn-1-yl)morpholine. Notable findings include:
- Binding Affinity : Compounds derived from this morpholine showed significant binding affinity to various receptors involved in neurological pathways.
- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited micromolar inhibition against key enzymes implicated in disease processes, further supporting their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
